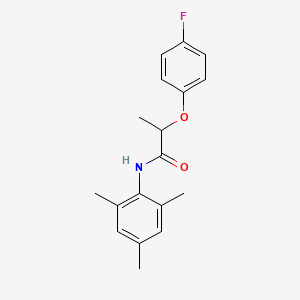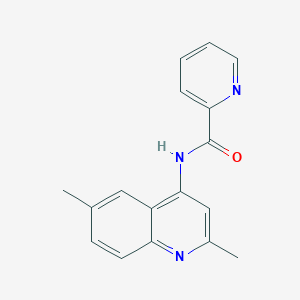![molecular formula C21H21N3O2S B4724441 N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4724441.png)
N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide
説明
N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide, also known as MPPTB, is a synthetic compound that has been widely studied in the field of medicinal chemistry. This molecule belongs to the class of thioether compounds and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in animal models of oxidative stress.
実験室実験の利点と制限
N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has several advantages for lab experiments. It has been found to be stable under various experimental conditions and can be easily synthesized in large quantities. N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been shown to have low toxicity in animal studies. However, the limitations of N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide. One potential direction is the development of more efficient synthesis methods to obtain higher yields and purity of the compound. Another direction is the investigation of the molecular targets of N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide and its mechanism of action. In addition, the therapeutic potential of N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide for various diseases, such as cancer and inflammation, can be further explored in preclinical and clinical studies. Finally, the development of novel analogs of N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide with improved pharmacological properties can be pursued.
In conclusion, N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide is a promising synthetic compound that has shown potential therapeutic applications in various scientific research areas. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a valuable candidate for further investigation. The development of more efficient synthesis methods and the investigation of its molecular targets and mechanism of action can provide valuable insights into the therapeutic potential of N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide.
科学的研究の応用
N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, antioxidant, and anti-cancer properties. N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-19(21(25)24-16-11-7-8-12-18(16)26-2)27-20-13-17(22-14-23-20)15-9-5-4-6-10-15/h4-14,19H,3H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEREVBHLKKDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC=NC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B4724358.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-[3-(dimethylamino)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724373.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4724398.png)
![5-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide](/img/structure/B4724401.png)
![2,2'-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]diacetic acid](/img/structure/B4724408.png)
![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B4724421.png)

![ethyl 3-[({4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4724433.png)

![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4724449.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4724455.png)
![N-(4-bromophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4724463.png)